molecular formula C11H15N3 B1418550 1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine CAS No. 884504-85-2

1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine

Cat. No.: B1418550
CAS No.: 884504-85-2
M. Wt: 189.26 g/mol
InChI Key: UAUIXCLRTQDOOJ-UHFFFAOYSA-N
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Description

1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine is a chemical compound characterized by a benzimidazole ring substituted with a methyl group at the 5-position and a propan-1-amine group at the 2-position. This compound is part of the broader class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

The synthesis of 1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine typically involves the following steps:

    Formation of the Benzimidazole Ring: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative, such as formic acid or acetic acid, under acidic conditions to form the benzimidazole core.

    Substitution at the 5-Position:

    Attachment of the Propan-1-amine Group:

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, allowing for the introduction of various substituents. Common reagents for these reactions include alkyl halides and acyl chlorides.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Scientific Research Applications

1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine has a wide range of applications in scientific research, including:

    Medicinal Chemistry: This compound and its derivatives are investigated for their potential as therapeutic agents, particularly for their antimicrobial, antiviral, and anticancer properties.

    Biological Studies: It is used as a probe in biological studies to understand the interactions of benzimidazole derivatives with various biological targets, including enzymes and receptors.

    Material Science: The compound is explored for its potential use in the development of novel materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Industrial Applications: It is utilized in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine can be compared with other benzimidazole derivatives, such as:

Properties

IUPAC Name

1-(6-methyl-1H-benzimidazol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-3-8(12)11-13-9-5-4-7(2)6-10(9)14-11/h4-6,8H,3,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUIXCLRTQDOOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=C(N1)C=C(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656079
Record name 1-(6-Methyl-1H-benzimidazol-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-85-2
Record name 1-(6-Methyl-1H-benzimidazol-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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